molecular formula C21H19F3N4O2 B2604292 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797327-63-9

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2604292
CAS No.: 1797327-63-9
M. Wt: 416.404
InChI Key: XHKSBXKGEMTKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide and its derivatives have been extensively studied for their potential in various biological applications. A novel approach involved synthesizing a series of pyrazolopyrimidine derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlighted the significance of structural modification in enhancing biological activities, where certain compounds demonstrated promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Anti-Influenza Virus Activity

Another study focused on the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the avian influenza virus. The synthesized compounds showed significant antiviral activities, with viral reduction rates ranging from 85-65%. This highlights the compound's potential as a basis for developing new antiviral drugs, especially against strains of influenza that pose a threat to public health (Hebishy et al., 2020).

Molecular Docking and In Vitro Screening

Research has also extended to molecular docking and in vitro screening of newly synthesized compounds, including pyrazolopyridine and pyrazolopyrimidine hybrids, for their antimicrobial and antioxidant properties. This comprehensive evaluation utilized molecular docking to predict the binding efficiencies of compounds to target proteins, offering insights into their potential therapeutic applications. The findings suggest a broad spectrum of biological activities, underscoring the compound's versatility in drug development (Flefel et al., 2018).

Novel Synthetic Routes and Mechanisms

The exploration of novel synthetic routes for creating diverse derivatives of this compound has led to the discovery of unique chemical transformations and mechanisms. This includes the development of compounds with potential applications in imaging and diagnostics, highlighting the compound's utility beyond therapeutic uses (Wang et al., 2013).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)30-17-5-3-16(4-6-17)20(29)26-11-12-28-19(15-1-2-15)13-18(27-28)14-7-9-25-10-8-14/h3-10,13,15H,1-2,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKSBXKGEMTKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.